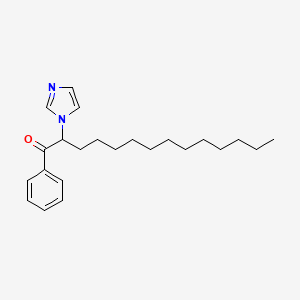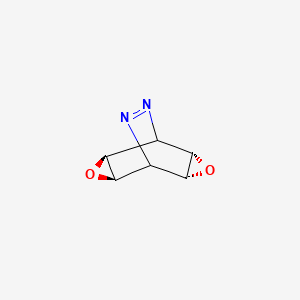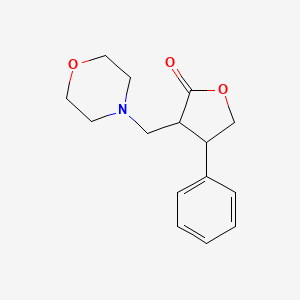
Ethylidene(dimethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethylidene(dimethyl)silane is an organosilicon compound with the chemical formula C4H10Si It is a member of the silane family, which consists of silicon atoms bonded to hydrogen and/or organic groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethylidene(dimethyl)silane can be synthesized through several methods. One common approach involves the reaction of a metalated silane with a chlorosilane. Another method involves the insertion of a silylene into a silicon-hydrogen bond, which proceeds extremely fast and is often used to trap short-lived silylenes .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process may include additional purification steps to ensure the compound’s purity and suitability for various applications .
Análisis De Reacciones Químicas
Types of Reactions: Ethylidene(dimethyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can act as a reducing agent in certain organic reactions.
Substitution: this compound can participate in substitution reactions, where one of its organic groups is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenated reagents like chlorosilanes are often employed.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Reduced silicon-containing compounds.
Substitution: Various substituted silanes.
Aplicaciones Científicas De Investigación
Ethylidene(dimethyl)silane has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which ethylidene(dimethyl)silane exerts its effects involves the formation of stable silicon-carbon bonds. These bonds are highly resistant to hydrolysis and oxidation, making the compound useful in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substituents attached to the silicon atom .
Comparación Con Compuestos Similares
Silane (SiH4): The simplest silane, consisting of a single silicon atom bonded to four hydrogen atoms.
Disilane (Si2H6): A compound with two silicon atoms bonded together and each silicon atom bonded to three hydrogen atoms.
Polydimethylsilane ((CH3)2Si)n): A polymeric silane with repeating units of dimethylsilane.
Uniqueness: Ethylidene(dimethyl)silane is unique due to its specific structure, which includes an ethylidene group bonded to a silicon atom. This structure imparts distinct chemical properties, such as increased stability and reactivity compared to simpler silanes .
Propiedades
Número CAS |
55395-25-0 |
|---|---|
Fórmula molecular |
C4H10Si |
Peso molecular |
86.21 g/mol |
Nombre IUPAC |
ethylidene(dimethyl)silane |
InChI |
InChI=1S/C4H10Si/c1-4-5(2)3/h4H,1-3H3 |
Clave InChI |
GOXJMBNBMUNQAX-UHFFFAOYSA-N |
SMILES canónico |
CC=[Si](C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(4-Methoxyphenyl)propyl]piperidine](/img/structure/B14640959.png)









![2-Methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-3H-indole](/img/structure/B14641029.png)

![3-[2-(Naphthalen-2-yl)ethenyl]-1-benzothiophene](/img/structure/B14641042.png)

